{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate
Description
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate is a synthetic benzoate ester derivative incorporating a carbamoyl group linked to a 2,4-difluorophenylmethyl moiety.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3,4,5-triethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO6/c1-4-28-18-9-15(10-19(29-5-2)21(18)30-6-3)22(27)31-13-20(26)25-12-14-7-8-16(23)11-17(14)24/h7-11H,4-6,12-13H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZKEPPKHNJAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate (CAS Number: 1794883-87-6) is a synthetic organic molecule notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C22H25F2NO6
- Molecular Weight : 437.4 g/mol
- Structural Features : The compound contains a difluorophenyl moiety and a triethoxybenzoate group, contributing to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H25F2NO6 |
| Molecular Weight | 437.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The compound is believed to modulate enzyme activities through competitive inhibition or allosteric modulation.
-
Enzyme Inhibition :
- The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways.
- It has been shown to interfere with the catalytic activity of enzymes by binding to their active sites.
-
Protein-Ligand Interactions :
- It can form stable complexes with proteins, altering their function and influencing cellular signaling pathways.
Research Applications
The compound has garnered interest in various fields of research:
- Pharmacology : Investigated for its potential as an anti-inflammatory and anticancer agent.
- Biochemistry : Used to study enzyme kinetics and protein interactions.
- Material Science : Explored for its applicability in developing new materials due to its unique chemical properties.
Case Studies
-
Anti-Cancer Activity :
- A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
-
Enzyme Studies :
- Research indicated that the compound effectively inhibited the enzyme cyclooxygenase (COX), which plays a crucial role in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases.
Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methoxyphenylboronic acid | Contains a boronic acid group | Used in organic synthesis |
| Zwitterions | Molecules with both positive and negative charges | Various chemical and biological applications |
Uniqueness of this compound
What distinguishes this compound from others is its combination of functional groups that provide distinct chemical reactivity and biological activity. This makes it a versatile tool for scientific research across multiple disciplines.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural complexity invites comparison with two major pesticide classes: sulfonylurea herbicides (e.g., metsulfuron-methyl) and methylcarbamate insecticides (e.g., trimethacarb). Below is a detailed analysis:
Table 1: Key Comparisons
Comparison with Sulfonylurea Herbicides
Sulfonylureas like metsulfuron-methyl (Table 1) inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis . In contrast, the target compound lacks the triazine ring and sulfonylurea bridge, suggesting a divergent mechanism. However, this structural divergence likely reduces ALS-targeted specificity, implying a broader or alternative biochemical interaction.
Comparison with Methylcarbamate Insecticides
Carbamates such as trimethacarb act via AChE inhibition, disrupting insect neurotransmission . The target compound’s carbamoyl group shares functional similarity, but its benzoate ester backbone and fluorinated aromatic substituents distinguish it. The 2,4-difluorophenyl group may confer resistance to oxidative degradation compared to trimethacarb’s non-fluorinated analogs, extending environmental persistence. Additionally, the triethoxy groups could reduce mammalian toxicity relative to carbamates’ smaller aromatic substituents.
Physicochemical and Environmental Considerations
- Stability: Fluorine atoms may enhance metabolic stability compared to non-fluorinated analogs (e.g., ethametsulfuron-methyl), reducing photodegradation .
- Selectivity : Unlike sulfonylureas, which target ALS with high specificity, the compound’s hybrid structure may exhibit dual activity (e.g., ALS and AChE inhibition), though this remains speculative without direct bioassay data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
